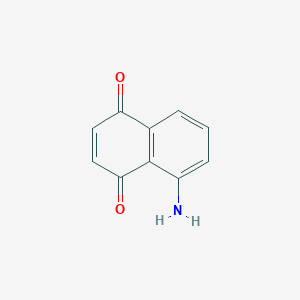

5-Aminonaphthalene-1,4-dione

説明

5-Aminonaphthalene-1,4-dione is a chemical compound that has been studied for its oxidation and reduction properties .

Synthesis Analysis

The synthesis of 5-Aminonaphthalene-1,4-dione involves the oxidation of the amine group to the nitro group without using Ni . More details about its synthesis can be found in the relevant papers .Molecular Structure Analysis

The stability of the molecule has been analyzed by NBO analysis. The calculated HOMO and LUMO energies show that charge transfer interactions take place within the molecule .Chemical Reactions Analysis

The chemical reactions of 5-Aminonaphthalene-1,4-dione involve the oxidation and reduction of the compound . The -NH2 part loses an electron and undergoes oxidation . More details about its chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis

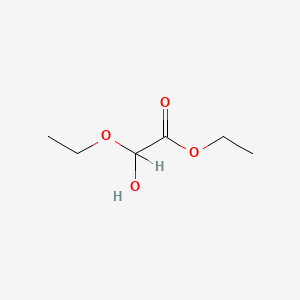

The physical and chemical properties of 5-Aminonaphthalene-1,4-dione include a molecular weight of 173.17 g/mol, a topological polar surface area of 60.2 Ų, and a complexity of 283 .科学的研究の応用

Antimicrobial Applications

5-Aminonaphthalene-1,4-dione derivatives have been studied for their potential as antimicrobial agents. The introduction of amino groups into the naphthoquinone structure has shown to enhance the antibacterial properties, making these compounds suitable for the development of new drugs to combat multidrug-resistant bacteria .

Antitumoral Activity

The antitumoral properties of 5-Aminonaphthalene-1,4-dione derivatives are significant due to their redox properties and ability to interfere with cellular processes. These compounds have been evaluated in preclinical studies for their efficacy against various cancer cell lines, showing promise as potential cancer therapeutics .

Biological Activity Enhancement

Chemical modification of naphthoquinones, including the addition of amino groups, has been reported to improve pharmacological properties. This enhancement is crucial for developing more effective drugs with better bioavailability and reduced toxicity .

Molecular Docking Studies

Molecular docking studies have revealed that certain derivatives of 5-Aminonaphthalene-1,4-dione exhibit strong interactions with biological targets such as the epidermal growth factor receptor (EGFR). These findings are essential for drug design and development, particularly in targeted cancer therapies .

Synthetic Strategies for Derivative Compounds

The synthesis of nitrogen naphthoquinone derivatives, including those with the 5-Aminonaphthalene-1,4-dione structure, has been explored extensively. These strategies are vital for producing compounds with desired biological activities and for further pharmaceutical applications .

Metal Complex Formation

5-Aminonaphthalene-1,4-dione derivatives can form complexes with metals, which can lead to compounds with unique properties. These metal complexes have been investigated for their biological activities and potential applications in medicinal chemistry .

Role in Medicinal Chemistry

As a class of bioactive secondary metabolites, 5-Aminonaphthalene-1,4-dione and its derivatives play a significant role in medicinal chemistry. They serve as a foundation for discovering new compounds with diverse applications in treating human diseases .

Natural Product Derivatives

Derivatives of natural products like 5-Aminonaphthalene-1,4-dione are crucial in the search for compounds with chemical, biological, and medical applications. Their remarkable structural diversity offers a broad field for the discovery of new drugs .

作用機序

Mode of Action

5-Aminonaphthalene-1,4-dione, like other naphthoquinones, is believed to interact with its targets and cause changes in cell membrane permeability . This effect is unrelated to ergosterol interactions with the membrane .

Biochemical Pathways

It is known that naphthoquinones can generate semiquinone radical anions and reactive oxygen species (ros), which can affect various biochemical pathways .

Result of Action

The molecular and cellular effects of 5-Aminonaphthalene-1,4-dione’s action include changes in cell membrane permeability, leading to efflux of K+ and leakage of substances that absorb at 260 nm . This can result in the disruption of normal cellular functions and potentially lead to cell death .

将来の方向性

特性

IUPAC Name |

5-aminonaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIYDLUXFBTENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302334 | |

| Record name | 5-aminonaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63038-00-6 | |

| Record name | 1, 5-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-aminonaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dinaphtho[2,3-b:2',3'-d]furan](/img/structure/B1595230.png)

![Spiro[bicyclo[3.2.0]hept-2-ene-6,2'-[1,3]dioxolane]](/img/structure/B1595231.png)